8-(4-Fluoro-benzylsulfanyl)-7-isopropyl-1,3-dimethyl-3,7(1H)-dihydro-purine-2,6-dione
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Overview
Description
8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common approach is to start with the preparation of the 4-fluorophenylmethylsulfanyl group, which can be synthesized by reacting 4-fluorobenzyl chloride with sodium sulfide in an appropriate solvent . This intermediate is then coupled with a purine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Fluorothioanisole: Shares the fluorophenylmethylsulfanyl group but lacks the purine structure.
Propan-2-yl derivatives: Compounds with similar alkyl groups but different core structures.
Uniqueness
8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3-DIMETHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C17H19FN4O2S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C17H19FN4O2S/c1-10(2)22-13-14(20(3)17(24)21(4)15(13)23)19-16(22)25-9-11-5-7-12(18)8-6-11/h5-8,10H,9H2,1-4H3 |
InChI Key |
OUXYWCSJZAKCTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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